molecular formula C10H8BrNO B1282617 6-Bromo-8-methylquinolin-2(1H)-one CAS No. 99465-08-4

6-Bromo-8-methylquinolin-2(1H)-one

Cat. No.: B1282617
CAS No.: 99465-08-4
M. Wt: 238.08 g/mol
InChI Key: NRTSKZZQWFZTTG-UHFFFAOYSA-N
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Description

6-Bromo-8-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are found in many natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methylquinolin-2(1H)-one can be achieved through several methods. One common approach involves the bromination of 8-methylquinolin-2(1H)-one. The reaction typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the cyclization of 2-amino-5-bromo-3-methylbenzoic acid with formamide. This reaction is typically carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, room temperature.

    Oxidation: Potassium permanganate in aqueous solution, reflux.

    Reduction: Sodium borohydride in ethanol, room temperature.

Major Products Formed

    Substitution: 6-Substituted-8-methylquinolin-2(1H)-one derivatives.

    Oxidation: 6-Bromo-8-methylquinolin-2-carboxylic acid.

    Reduction: 6-Bromo-8-methylquinolin-2(1H)-ol.

Scientific Research Applications

6-Bromo-8-methylquinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine atom and the quinoline scaffold play crucial roles in its interaction with biological targets, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-8-methylquinolin-2(1H)-one
  • 6-Fluoro-8-methylquinolin-2(1H)-one
  • 6-Iodo-8-methylquinolin-2(1H)-one

Uniqueness

6-Bromo-8-methylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can enhance the compound’s ability to interact with biological targets. Additionally, the bromine atom can be easily replaced by other functional groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-bromo-8-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-8(11)5-7-2-3-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTSKZZQWFZTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550805
Record name 6-Bromo-8-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99465-08-4
Record name 6-Bromo-8-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trans-N-(4-bromo-2-methylphenyl)-3-ethoxypropenamide (2.0 g) was added portionwise with stirring to 98% sulphuric acid (15 cm3) at room temperature. After 16 hours the solution was poured onto ice (100 cm3) and the resulting precipitate was filtered off and dried (1.5 g). Recrystallisation from ethyl acetate-methanol afforded 6-bromo-8-methyl-2-(1H)-quinolone, m.p. 272°-274°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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